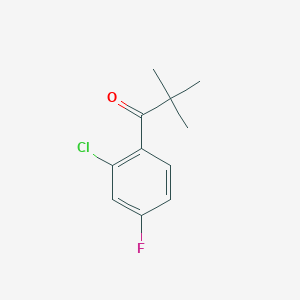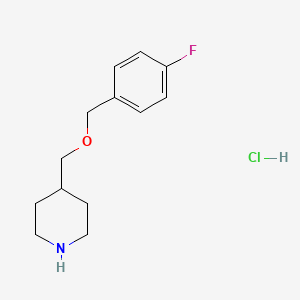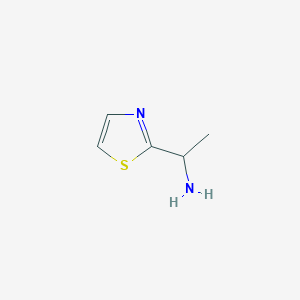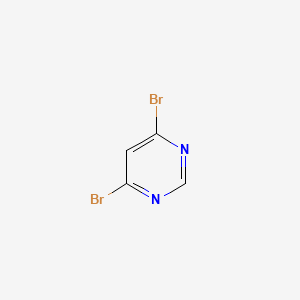
2,3',4'-Trichlorobenzophenone
Overview
Description
2,3’,4’-Trichlorobenzophenone is an organic compound with the CAS Number: 264870-83-9 . Its molecular weight is 285.56 . The IUPAC name for this compound is (2-chlorophenyl) (3,4-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3’,4’-Trichlorobenzophenone can be represented by the formula C13H7Cl3O . The InChI code for this compound is 1S/C13H7Cl3O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H .Scientific Research Applications
Nonlinear Optical Materials
2,3’,4’-Trichlorobenzophenone: is utilized in the development of nonlinear optical materials due to its ability to alter the frequency of light. These materials are essential for applications such as optoelectronic switching , electro-optic modulation , and laser frequency conversion . The compound’s molecular structure allows for efficient interaction with light, making it a candidate for telecommunications and optical logic gates .
Photocatalysis
This chemical serves as a potential photocatalyst due to its ability to absorb light and initiate chemical reactions. It’s particularly useful in reactions that require UV and visible light , offering a pathway to develop more efficient solar energy harvesting systems and environmental cleanup processes .
Microelectronics
In the field of microelectronics, 2,3’,4’-Trichlorobenzophenone derivatives are used as photoresists . These are light-sensitive materials crucial for creating intricate patterns on substrates during the fabrication of electronic circuits .
Gold Nanoparticle Synthesis
2,3’,4’-Trichlorobenzophenone: can act as a reducing agent in the synthesis of gold nanoparticles. The size and shape of these nanoparticles can be optimized for use in medical imaging, drug delivery, and catalysis .
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKNSNXDDOSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603389 | |
| Record name | (2-Chlorophenyl)(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4'-Trichlorobenzophenone | |
CAS RN |
264870-83-9 | |
| Record name | (2-Chlorophenyl)(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)








![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)


![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)